molecular formula C10H15N7 B5361043 [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide

Numéro de catalogue B5361043
Poids moléculaire: 233.27 g/mol
Clé InChI: ZOVQEWXGFTYZRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in signaling pathways that regulate hematopoiesis, immune function, and inflammation. CYT387 has been studied for its potential therapeutic applications in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and inflammatory bowel disease.

Mécanisme D'action

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is a selective inhibitor of JAK1 and JAK2, two enzymes that play a critical role in signaling pathways involved in hematopoiesis, immune function, and inflammation. By inhibiting JAK1 and JAK2, this compound reduces the production of cytokines and growth factors that promote the growth and survival of abnormal cells in diseases such as MPNs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of MPNs, this compound has been shown to reduce the production of abnormal blood cells, improve spleen size, and increase survival. In preclinical models of rheumatoid arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease outcomes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Orientations Futures

There are several potential future directions for research on [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease progression. Another area of interest is the development of more potent and selective JAK inhibitors that may have improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in clinical settings.

Méthodes De Synthèse

The synthesis of [4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide involves several steps, starting with the reaction of 2-amino-4-cyclopropylamino-6-ethylamino-1,3,5-triazine with cyanogen bromide to form the corresponding cyanamide intermediate. This intermediate is then reacted with methyl iodide to yield the final product, this compound.

Applications De Recherche Scientifique

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide has been extensively studied for its potential therapeutic applications in myeloproliferative neoplasms (MPNs), a group of disorders characterized by the overproduction of blood cells. MPNs are caused by mutations in JAK2, a key regulator of hematopoiesis. This compound has been shown to inhibit JAK2 and reduce the production of abnormal blood cells in preclinical models of MPNs.
In addition to MPNs, this compound has also been studied for its potential therapeutic applications in rheumatoid arthritis and inflammatory bowel disease. In preclinical models of these diseases, this compound has been shown to reduce inflammation and improve disease outcomes.

Propriétés

IUPAC Name

[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7/c1-3-12-8-14-9(13-7-4-5-7)16-10(15-8)17(2)6-11/h7H,3-5H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVQEWXGFTYZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C)C#N)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.